molecular formula C17H15ClN2O5 B583453 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester CAS No. 129973-74-6

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester

Cat. No.: B583453
CAS No.: 129973-74-6
M. Wt: 367.797
InChI Key: ZRYOWWCGEBQSKY-DKFMXDSJSA-N
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Description

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester (CAS 129973-74-6) is a high-purity, deuterated chemical standard with a molecular formula of C 17 H 10 D 5 ClN 2 O 5 and a molecular weight of 367.80 g/mol . This compound is recognized as a critical impurity and stable isotope-labeled analog in pharmaceutical research, particularly in the analysis and quality control of benzodiazepines and other active pharmaceutical ingredients (APIs) . Its primary research value lies in its application as an internal standard in advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), where the incorporation of five deuterium atoms provides a distinct mass shift that enables precise and reliable quantification, improves method sensitivity, and corrects for analyte loss during sample preparation. Researchers utilize this deuterated ester to ensure analytical accuracy in pharmacokinetic studies, metabolic stability profiling, and impurity fate mapping. The presence of the chlorine and nitro substituents on the aniline ring, combined with the malonanilic ester structure, makes it a valuable intermediate or model compound in synthetic organic chemistry and degradation pathway studies . The compound is provided with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC analysis, to guarantee its identity and purity for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-(5-chloro-2-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)anilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOWWCGEBQSKY-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)CC(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747341
Record name Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-74-6
Record name Propanoic acid, 3-[(5-chloro-2-nitrophenyl)phenyl-d5-amino]-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129973-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{(5-chloro-2-nitrophenyl)[(~2~H_5_)phenyl]amino}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with ethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl malonate attacks the electrophilic carbon of the 5-chloro-2-nitroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Chloro-2’-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 129973-74-6 .
  • Molecular Formula : C₁₇H₁₄D₅ClN₂O₅ (deuterated ethyl ester derivative).
  • Structure : Features a deuterated ethyl ester group (-COOCH₂CD₃), a malonanilic acid backbone, and substituents including a 5-chloro-2-nitrophenyl group and an N-phenyl moiety.

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl Ester

  • CAS Number : 22316-45-6 .
  • Molecular Formula: C₁₇H₁₅ClN₂O₅ (non-deuterated).
  • Key Differences: Lacks deuterium atoms, reducing its utility as an internal standard in isotopic labeling studies. Used as an intermediate in synthesizing non-deuterated benzodiazepines and as an impurity reference in Aciclovir production . Lower cost ($1.00 per unit in bulk, TRC catalog) compared to its deuterated counterpart .

Chloro-Nitrodiphenylamine Derivatives

5-Chloro-2-nitrodiphenylamine-d5 (CAS 129973-73-5)

  • Structure : Shares the 5-chloro-2-nitrophenyl group but replaces the malonanilic acid ethyl ester with a diphenylamine backbone.
  • Applications : Deuterated form used in environmental monitoring of nitroaromatic pollutants .
  • Stability: Less hygroscopic compared to the non-deuterated version (CAS 25781-92-4), which requires desiccated storage .

5-Chloro-2-nitroaniline (CAS 1635-61-6)

  • Structure : Lacks the ester and phenyl groups, featuring a simpler nitroaniline scaffold.
  • Hazards : Classified as hazardous due to nitro group reactivity; requires specialized handling .

Ethyl 2-(5-Chloro-2-Nitrophenyl)-2-Cyanoacetate (CAS 916156-50-8)

  • Structure: Replaces the malonanilic acid moiety with a cyanoacetate group.
  • Reactivity: The cyano group enhances electrophilicity, making it suitable for nucleophilic substitution reactions in heterocyclic synthesis .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis, distinct from benzodiazepine-focused uses of the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Application
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester 129973-74-6 C₁₇H₁₄D₅ClN₂O₅ Deuterated ethyl ester, nitro Benzodiazepine synthesis, analytics
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl Ester 22316-45-6 C₁₇H₁₅ClN₂O₅ Ethyl ester, nitro API impurity reference
5-Chloro-2-nitrodiphenylamine-d5 129973-73-5 C₁₂H₆D₅ClN₂O₂ Deuterated diphenylamine Environmental analytics
Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate 916156-50-8 C₁₁H₉ClN₂O₄ Cyano, nitro Agrochemical intermediates

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Storage Conditions Price (per 5 mg)
This compound ~400.8 (estimated) >95% -20°C, desiccated $360.00
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl Ester 374.77 >98% Room temperature $1.00 (bulk)
5-Chloro-2-nitrodiphenylamine-d5 269.7 >95% -20°C $330.00

Biological Activity

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester (CAS No. 129973-74-6) is a deuterium-labeled derivative of malonanilic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neuroscience. This compound is structurally characterized by the presence of a chloro and nitro group, which may influence its interaction with biological targets.

  • Molecular Formula : C17H10D5ClN2O5
  • Molecular Weight : 367.8 g/mol
  • InChI Key : ZRYOWWCGEBQSKY-DKFMXDSJSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with ethyl malonate in the presence of sodium ethoxide. The reaction proceeds through nucleophilic substitution, yielding high-purity products suitable for biological studies.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that it may modulate GABA (gamma-aminobutyric acid) receptors, which are critical in regulating neuronal excitability and are involved in various neurological conditions such as anxiety, epilepsy, and pain perception .

Pharmacological Applications

  • Neurological Disorders : Studies suggest that this compound could have therapeutic potential in treating disorders like Alzheimer's, Parkinson's disease, and epilepsy due to its ability to influence neurotransmitter dynamics .
  • Pain and Inflammation : The compound has been investigated for its role in pain modulation and inflammation reduction, making it a candidate for developing analgesics .

Study on GABA Modulation

A study demonstrated that compounds similar to this compound exhibit significant effects on GABA receptor activity. The results indicated enhanced GABAergic transmission, leading to reduced neuronal excitability, which could be beneficial for managing conditions characterized by hyperactivity of neuronal circuits .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ethyl ester form, which enhances lipid solubility. This property is crucial for achieving adequate bioavailability when administered systemically .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Ethyl EsterSimilarModerate GABA modulation
5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-13C6 Ethyl EsterSimilarUsed for metabolic studies
5-Amino-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl EsterReduced activityLess effective in GABA modulation

Q & A

Q. What is the significance of the deuterium (d5) labeling in 5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid-d5 Ethyl Ester, and how does it impact analytical methodologies?

The deuterium labeling (d5) replaces five hydrogen atoms with deuterium isotopes, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This isotopic substitution minimizes signal interference from endogenous compounds, improving quantification accuracy in pharmacokinetic or metabolic studies . For example, in MS, the mass shift caused by deuterium allows differentiation between labeled and unlabeled species, facilitating metabolite identification in complex biological matrices.

Q. What synthetic strategies are commonly employed to introduce the nitro and chloro substituents in aromatic systems like this compound?

The nitro group is typically introduced via nitration using nitric acid or mixed acid systems (HNO₃/H₂SO₄), while chlorination may involve electrophilic substitution with Cl₂/FeCl₃ or nucleophilic aromatic substitution under catalytic conditions. The positioning of substituents (ortho/para) is controlled by directing effects of existing functional groups and reaction conditions (e.g., temperature, solvent polarity) . For instance, the nitro group at the 2'-position likely acts as a meta-director during subsequent chlorination.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR : Analyze deuterium-induced peak splitting in 1H^1H-NMR and isotopic patterns in 13C^{13}C-NMR. The ethyl ester group typically shows a triplet (~1.3 ppm) for CH₃ and a quartet (~4.2 ppm) for CH₂ .
  • MS : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic distribution. The d5 label creates a +5 Da shift compared to the non-deuterated analog .
  • IR : Identify ester carbonyl (~1740 cm⁻¹), nitro (~1520 cm⁻¹), and aromatic C-Cl (~700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound, particularly regarding nitro group conformation?

Single-crystal X-ray diffraction with SHELXL refinement can determine bond lengths, angles, and torsion angles, clarifying whether the nitro group adopts a coplanar or twisted conformation relative to the aromatic ring. Computational methods (DFT, molecular dynamics) further predict electronic effects (e.g., resonance stabilization) and steric interactions influencing reactivity. For example, non-coplanar nitro groups may reduce conjugation, altering electrophilic substitution sites .

Q. What experimental design considerations are critical when using this compound as a synthetic intermediate in medicinal chemistry?

  • Reactivity : The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling), while the chloro substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Stability : Monitor decomposition under light or acidic conditions; ester groups may hydrolyze, requiring anhydrous solvents or low-temperature storage .
  • Isotope Effects : Deuterium labeling may alter reaction kinetics (kinetic isotope effect) or regioselectivity, necessitating optimization of catalysts (e.g., Pd/C for hydrogenation) .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

  • Deuterium Exchange : Confirm absence of labile protons (e.g., -OH, -NH) that may exchange with deuterated solvents, causing signal broadening.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., restricted rotation around the anilide bond) .
  • Impurity Profiling : Cross-validate with LC-MS to rule out byproducts from incomplete deuteration or side reactions .

Q. What strategies optimize the yield of deuterated analogs during synthesis, and how do reaction conditions influence isotopic purity?

  • Deuterium Source : Use deuterated reagents (e.g., D₂O, CD₃OD) in key steps to maximize isotopic incorporation.
  • Catalyst Selection : Homogeneous catalysts (e.g., Pd(dba)₂) may improve selectivity over heterogeneous alternatives.
  • Purification : Employ preparative HPLC or column chromatography with deuterated solvents to maintain isotopic integrity .

Methodological Guidance Tables

Q. Table 1: Key Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/PatternsSignificance
1H^1H-NMRδ 1.3 (t, CH₃), δ 4.2 (q, CH₂)Ethyl ester confirmation
HRMS[M+H]⁺ at m/z 385.0521 (+5 Da shift)Deuterium incorporation verification
IR1740 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)Functional group identification

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CMinimizes ester hydrolysis
SolventAnhydrous DMF or THFEnhances nitro group stability
CatalystPd/C (10 wt%)Improves deuteration efficiency

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